molecular formula C15H20N2O2S B5599081 3-isobutyl-N-[1-methyl-2-(2-thienyl)ethyl]-5-isoxazolecarboxamide

3-isobutyl-N-[1-methyl-2-(2-thienyl)ethyl]-5-isoxazolecarboxamide

Cat. No. B5599081
M. Wt: 292.4 g/mol
InChI Key: VAUBUPCQLJSBNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives, including compounds similar to 3-isobutyl-N-[1-methyl-2-(2-thienyl)ethyl]-5-isoxazolecarboxamide, often involves cycloaddition reactions or the reaction of nitrile oxides with alkenes. A related example includes the one-pot synthesis of 3-methylisoxazole-5-carboxamides, which showcases the versatility in synthesizing isoxazole derivatives (Martins et al., 2002).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of a 5-membered ring containing one oxygen and one nitrogen atom. This structure imparts unique electronic properties to the compound, influencing its reactivity and interaction with biological targets. The structure-activity relationships are essential for understanding the potential uses of these compounds, including their pharmacological applications (Wu et al., 1997).

Chemical Reactions and Properties

Isoxazole derivatives participate in various chemical reactions, including nucleophilic substitution and cycloaddition, allowing for the introduction of different functional groups. This reactivity can be harnessed for the synthesis of complex molecules with potential biological activity. For instance, the synthesis of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides involves chemoselective nucleophilic chemistry, demonstrating the compounds' versatility (Yu et al., 2009).

properties

IUPAC Name

3-(2-methylpropyl)-N-(1-thiophen-2-ylpropan-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-10(2)7-12-9-14(19-17-12)15(18)16-11(3)8-13-5-4-6-20-13/h4-6,9-11H,7-8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUBUPCQLJSBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=C1)C(=O)NC(C)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isobutyl-N-[1-methyl-2-(2-thienyl)ethyl]-5-isoxazolecarboxamide

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